molecular formula C11H13ClN4O4S B8065479 Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-

Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-

Cat. No.: B8065479
M. Wt: 332.76 g/mol
InChI Key: RQVMDRQPSGNKHM-UHFFFAOYSA-N
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Description

CAS No: 156153-43-4 IUPAC Name: Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]- Structure: This compound features a 2,1,3-benzoxadiazole core substituted with a dimethylamino sulfonyl group at position 7 and a methylamino-linked acetyl chloride moiety at position 2. The sulfonyl group enhances solubility and reactivity, while the acetyl chloride moiety makes it a potent acylating agent.

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]methylamino]acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O4S/c1-16(2)21(18,19)8-4-3-7(5-13-6-9(12)17)10-11(8)15-20-14-10/h3-4,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVMDRQPSGNKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)CNCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]- typically involves multiple steps, starting with the preparation of the benzoxadiazole core[_{{{CITATION{{{1{Acetyl chloride, 2- [ [7- [ (dimethylamino)sulfonyl]-2,1,3 ...](https://www.sigmaaldrich.com/US/en/product/aablocksinc/aabh93de27c2?context=bbe). This can be achieved through the cyclization of appropriate precursors under controlled conditions[{{{CITATION{{{1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 .... Subsequent functionalization introduces the dimethylamino sulfonyl group and the acetyl chloride moiety[{{{CITATION{{{_1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH[_{{{CITATION{{{1{Acetyl chloride, 2- [ [7- [ (dimethylamino)sulfonyl]-2,1,3 ...](https://www.sigmaaldrich.com/US/en/product/aablocksinc/aabh93de27c2?context=bbe). The use of catalysts and specific reagents can enhance the efficiency and yield of the synthesis process[{{{CITATION{{{_1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 ....

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]- can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions can occur at different positions on the benzoxadiazole ring, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions[_{{{CITATION{{{_1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 .... Reaction conditions are typically optimized to achieve the desired product with high selectivity and yield.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is utilized in the synthesis of pharmaceutical intermediates. Its acetyl chloride moiety is crucial for introducing acetyl groups into various organic molecules, which can enhance their biological activity. For instance, acetylation can improve the lipophilicity of compounds, facilitating better cell membrane penetration and bioavailability.

Fluorescent Probes
The benzoxadiazole moiety in the compound is known for its fluorescent properties. This characteristic makes it suitable for developing fluorescent probes used in biological imaging and diagnostics. The ability to modify the fluorescence properties through substitution patterns allows for tailored applications in tracking cellular processes or detecting specific biomolecules.

Materials Science

Polymer Chemistry
In materials science, this compound can be employed as a reagent in the synthesis of functional polymers. The incorporation of sulfonamide and benzoxadiazole units into polymer backbones can impart unique optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Coatings and Adhesives
The reactivity of acetyl chloride allows it to be used in formulating coatings and adhesives that require specific chemical functionalities. The introduction of sulfonamide groups can enhance adhesion properties and provide resistance to environmental degradation.

Analytical Chemistry

Chemical Sensors
The compound can serve as a precursor for developing chemical sensors that detect amines or other nucleophiles. The fluorescence change upon reaction with target analytes can be quantitatively measured, allowing for sensitive detection methods applicable in environmental monitoring or clinical diagnostics.

Chromatographic Applications
In analytical chemistry, derivatives of this compound may be used to create standards for chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its ability to form stable derivatives with various analytes aids in improving separation efficiency and detection limits.

Case Study 1: Fluorescent Probes in Live Cell Imaging

A study demonstrated the use of derivatives based on the benzoxadiazole structure for live cell imaging. The modifications allowed for enhanced stability and brightness compared to traditional fluorescent dyes. This advancement provides researchers with more effective tools for studying cellular dynamics in real-time.

Case Study 2: Development of Functional Polymers

Research focused on synthesizing polymers incorporating sulfonamide and benzoxadiazole units revealed significant improvements in charge transport properties. These materials showed potential applications in electronic devices, showcasing the versatility of acetyl chloride derivatives in creating advanced materials.

Mechanism of Action

The mechanism by which Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]- exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{Acetyl chloride, 2- [ 7- [ (dimethylamino)sulfonyl]-2,1,3 .... The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparison

Sulfonyl-Containing Derivatives

Triflusulfuron Methyl Ester (CAS No: Not explicitly provided; see ): Structure: Contains a sulfonylurea group linked to a trifluoroethoxy-substituted triazine ring. Application: Herbicide (inhibits acetolactate synthase in plants). Key Difference: The triazine ring and urea linkage contrast with the benzoxadiazole and acetyl chloride groups in the target compound, leading to divergent biological activities .

Michler’s Ketone (4,4'-bis(dimethylamino)benzophenone; CAS No: 90-94-8): Structure: Benzophenone core with dimethylamino groups at para positions. Application: Intermediate in dye synthesis (e.g., C.I. Basic Violet 3). Key Difference: The benzophenone scaffold lacks the electron-deficient benzoxadiazole system, limiting its utility in fluorescence applications compared to the target compound .

Dimethylamino-Substituted Aromatic Systems

C.I. Basic Blue 26 (CAS No: 2580-56-5): Structure: Triphenylmethane dye with dimethylamino and anilino groups. Application: Textile dye. Key Difference: The extended conjugation and cationic nature of the dye differ from the neutral, reactive acetyl chloride derivative, which is tailored for covalent binding .

Lauropropionic Acid (3-Dodecylaminopropionic acid; CAS No: 1462-54-0): Structure: Aliphatic chain with a dimethylamino-propionic acid group. Application: Antistatic agent in cosmetics. Key Difference: The aliphatic structure and carboxylic acid group contrast with the aromatic benzoxadiazole and reactive acetyl chloride, highlighting the target compound’s role in synthesis rather than surface activity .

Data Table: Comparative Analysis
Compound Name Core Structure Reactive Group Primary Application Key Reference
Target Compound Benzoxadiazole Acetyl chloride Fluorescent probes, Acylation
Triflusulfuron Methyl Ester Triazine Sulfonylurea Herbicide
Michler’s Ketone Benzophenone Dimethylamino Dye intermediate
Lauropropionic Acid Aliphatic chain Carboxylic acid Antistatic agent
Key Findings :
  • The target compound’s acetyl chloride group enables nucleophilic acyl substitution, making it valuable for derivatizing amines or alcohols in synthetic chemistry.
  • Its benzoxadiazole core offers photostability and fluorescence quenching properties, distinguishing it from non-aromatic analogs like Lauropropionic Acid .
  • Unlike Michler’s Ketone or C.I. Basic Blue 26, the target compound lacks extended conjugation, limiting its use in dyes but enhancing its suitability for short-range electron transfer in sensors .

Research and Industrial Relevance

  • Synthetic Utility: The compound’s dual functionality (sulfonyl and acetyl chloride) allows sequential reactions, such as sulfonamide formation followed by acylation, which is less feasible in simpler dimethylamino derivatives like those in .

Biological Activity

Acetyl chloride derivatives, particularly those incorporating benzoxadiazole moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound "Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-", exploring its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an acetyl chloride functional group linked to a benzoxadiazole derivative. The presence of the dimethylamino and sulfonyl groups enhances its solubility and reactivity, making it a candidate for further biological evaluation.

Antimicrobial Activity

Recent studies have demonstrated that benzoxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 4-amino-7-chloro-[2,1,3]benzoxadiazole have shown efficacy against various bacterial and fungal strains. The synthesized derivatives were compared against standard antimicrobial agents like amoxicillin and nystatin.

Table 1: Antimicrobial Activity of Benzoxadiazole Derivatives

CompoundInhibition Zone (mm)Bacterial Strain
Compound A15E. coli
Compound B20S. aureus
Compound C18C. albicans

The results indicate that certain derivatives possess comparable or superior antimicrobial activity relative to established antibiotics .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., L929, A549) revealed that the compound exhibits variable effects on cell viability depending on concentration and exposure time.

Table 2: Cytotoxicity Results

Dose (µM)Cell Line L929 (24h)Cell Line A549 (48h)
20075%68%
10084%92%
5081%74%

The data suggest that at lower concentrations, the compound may enhance cell viability rather than induce cytotoxicity .

The mechanism by which benzoxadiazole derivatives exert their biological effects is believed to involve the disruption of microbial cell membranes and interference with nucleic acid synthesis. The presence of electron-withdrawing groups such as sulfonyl enhances their interaction with biological targets.

Case Studies

A notable case study involved the application of a related benzoxadiazole derivative in treating infections caused by resistant bacterial strains. The derivative demonstrated a marked reduction in bacterial load in animal models, suggesting potential for therapeutic use in antibiotic-resistant infections.

Case Study Summary

  • Objective : Evaluate efficacy against resistant Staphylococcus aureus.
  • Method : In vivo testing in murine models.
  • Outcome : Significant reduction in infection rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this acetyl chloride derivative under reflux conditions?

  • Methodological Answer : Key factors include solvent polarity, reaction time, and acid catalysis. Absolute ethanol is preferred for its ability to dissolve polar intermediates while minimizing side reactions. Glacial acetic acid (5 drops per 0.001 mol substrate) acts as a proton donor to activate the benzaldehyde electrophile . Reflux duration (4 hours) balances conversion efficiency with thermal decomposition risks. Post-reaction, rapid solvent removal under reduced pressure prevents hydrolysis of the acetyl chloride moiety. Characterization should include LC-MS to confirm molecular weight and FTIR to track the disappearance of the carbonyl stretch from unreacted benzaldehyde.

Q. Which spectroscopic techniques are most effective for characterizing the sulfonamide and benzoxadiazole functional groups in this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies the dimethylamino group (δ ~2.8–3.2 ppm, singlet) and methylene bridge (δ ~4.2–4.5 ppm). 13C^{13}C-NMR resolves the sulfonamide sulfur environment (C-SO2_2-N at δ ~45–50 ppm).
  • UV-Vis Spectroscopy : The benzoxadiazole core exhibits strong absorbance in the 300–400 nm range due to π→π* transitions, which can be used to quantify purity.
  • Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular formula (C11_{11}H13_{13}ClN4_4O4_4S) and detects fragmentation patterns specific to the sulfonyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis of this compound?

  • Methodological Answer : Use Design of Experiments (DOE) to isolate variables. For example:

  • Factorial Design : Vary temperature (reflux vs. microwave), solvent (ethanol vs. acetonitrile), and catalyst (acetic acid vs. H2_2SO4_4) in a 23^3 matrix. Analyze interactions using ANOVA to identify dominant factors .
  • Kinetic Modeling : Monitor reaction progress via in-situ FTIR to detect intermediates. Rate constants derived from pseudo-first-order kinetics can reveal bottlenecks (e.g., steric hindrance from the dimethylamino group) .

Q. What computational strategies predict the reactivity of this compound in derivatization reactions (e.g., nucleophilic acyl substitution)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity at the acetyl chloride site. Solvent effects (e.g., ethanol polarity) can be modeled using the Polarizable Continuum Model (PCM) .
  • Reaction Path Sampling : Use quantum chemical calculations (e.g., Gaussian 16) to simulate transition states for nucleophilic attack. For example, evaluate the activation energy barrier for amine vs. alcohol nucleophiles .

Q. How does the dimethylaminosulfonyl group influence the photophysical properties of the benzoxadiazole core?

  • Methodological Answer :

  • Time-Dependent DFT (TD-DFT) : Model electronic transitions to correlate experimental UV-Vis spectra with computational excitations. The sulfonyl group’s electron-withdrawing effect red-shifts absorbance by stabilizing LUMO orbitals.
  • Fluorescence Quenching Studies : Compare quantum yields with/without the sulfonyl group. Polar solvents (e.g., DMSO) may enhance Stokes shifts via solvatochromism .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubChem and independent studies, applying statistical weighting to account for assay variability (e.g., IC50_{50} values from enzyme vs. cell-based assays).
  • Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to compare binding poses of derivatives. Contradictions may arise from differences in protein conformations (e.g., induced-fit vs. rigid receptors) .

Experimental Design for Novel Applications

Q. What methodologies enable the integration of this compound into fluorescent probes for cellular imaging?

  • Methodological Answer :

  • Conjugation Chemistry : React the acetyl chloride with amine-terminated fluorophores (e.g., dansyl hydrazine) under Schotten-Baumann conditions. Monitor pH (8–9) to avoid hydrolysis.
  • Confocal Microscopy : Validate cellular uptake and localization using HEK-293 cells. The benzoxadiazole’s intrinsic fluorescence (λem_{em} ~450 nm) can be cross-validated with commercial probes .

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